molecular formula C22H19N3O3 B243963 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

カタログ番号 B243963
分子量: 373.4 g/mol
InChIキー: XMQIIUIWKLFFJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide, also known as XAV-939, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and homeostasis. Dysregulation of this pathway has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease.

作用機序

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide inhibits the Wnt/β-catenin signaling pathway by targeting the tankyrase enzyme. Tankyrase is a poly(ADP-ribose) polymerase (PARP) that regulates the stability of Axin, a key component of the β-catenin destruction complex. The β-catenin destruction complex is responsible for the degradation of β-catenin, which prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. Inhibition of tankyrase by N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide stabilizes Axin, which promotes the degradation of β-catenin and inhibits its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide also enhances the differentiation of mesenchymal stem cells into osteoblasts, which can be useful in treating osteoporosis. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide inhibits the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

実験室実験の利点と制限

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide also has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the research on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide. One area of research is the development of more potent and selective tankyrase inhibitors that can be used in the clinic. Another area of research is the investigation of the role of Wnt/β-catenin signaling in other diseases, such as diabetes and cardiovascular disease. In addition, the use of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the development of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide analogs with improved solubility and pharmacokinetic properties is an area of interest for drug development.

合成法

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine from 2-aminopyridine and glyoxal. The second step involves the coupling of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine with 2-(4-methylphenoxy)acetic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide.

科学的研究の応用

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and suppressing cell proliferation. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which can be useful in treating osteoporosis. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

特性

分子式

C22H19N3O3

分子量

373.4 g/mol

IUPAC名

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-5-8-17(9-6-14)27-13-20(26)24-18-10-7-16(12-15(18)2)22-25-21-19(28-22)4-3-11-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChIキー

XMQIIUIWKLFFJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

正規SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。